molecular formula C18H13BrFN3O4S2 B11416453 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide

2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide

Cat. No.: B11416453
M. Wt: 498.4 g/mol
InChI Key: RRKAMVPOGTWMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-BROMOBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a pyrimidinone ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-BROMOBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-bromobenzenesulfonyl chloride with 2-mercapto-6-oxo-1,6-dihydropyrimidine under basic conditions to form the sulfonylated pyrimidinone intermediate. This intermediate is then reacted with 3-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative solvents and reagents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-BROMOBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, dihydropyrimidine derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-{[5-(4-BROMOBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Materials Science: Its unique structural features make it a potential candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study the interactions of sulfonyl and pyrimidinone-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 2-{[5-(4-BROMOBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the pyrimidinone ring can participate in hydrogen bonding and π-π interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-METHYLBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE
  • 2-{[5-(4-CHLOROBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE
  • 2-{[5-(4-NITROBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE

Uniqueness

The presence of the bromine atom in 2-{[5-(4-BROMOBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE imparts unique reactivity and potential for further functionalization compared to its analogs. Additionally, the combination of the sulfonyl and pyrimidinone groups provides a distinct set of interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H13BrFN3O4S2

Molecular Weight

498.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C18H13BrFN3O4S2/c19-11-4-6-14(7-5-11)29(26,27)15-9-21-18(23-17(15)25)28-10-16(24)22-13-3-1-2-12(20)8-13/h1-9H,10H2,(H,22,24)(H,21,23,25)

InChI Key

RRKAMVPOGTWMDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.